molecular formula C12H16N2O4 B8186081 (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester

(R)-2-Amino-3-Cbz-amino-propionic acid methyl ester

Cat. No.: B8186081
M. Wt: 252.27 g/mol
InChI Key: NXZYGUGYCBEXAB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-Cbz-amino-propionic acid methyl ester is a compound with the molecular formula C12H16N2O4. It is a derivative of alanine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-Cbz-amino-propionic acid methyl ester typically involves the protection of the amino group of alanine with a Cbz group. This can be achieved through the reaction of alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The resulting Cbz-protected alanine is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired methyl ester .

Industrial Production Methods

Industrial production of ®-2-Amino-3-Cbz-amino-propionic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-Cbz-amino-propionic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrogenolysis with Pd/C in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the ester.

    Reduction: Deprotected amino acid methyl ester.

    Substitution: Free amino acid methyl ester after removal of the Cbz group.

Scientific Research Applications

®-2-Amino-3-Cbz-amino-propionic acid methyl ester is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of ®-2-Amino-3-Cbz-amino-propionic acid methyl ester involves its role as a protected amino acid derivative. The Cbz group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Cbz group, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-Boc-amino-propionic acid methyl ester: Similar in structure but uses a Boc (tert-butoxycarbonyl) group for protection.

    ®-2-Amino-3-Fmoc-amino-propionic acid methyl ester: Uses an Fmoc (fluorenylmethyloxycarbonyl) group for protection.

Uniqueness

®-2-Amino-3-Cbz-amino-propionic acid methyl ester is unique due to its Cbz protection group, which offers stability under a variety of reaction conditions and can be easily removed through hydrogenolysis. This makes it particularly useful in peptide synthesis where selective protection and deprotection of amino groups are crucial .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZYGUGYCBEXAB-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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